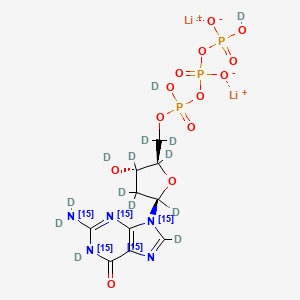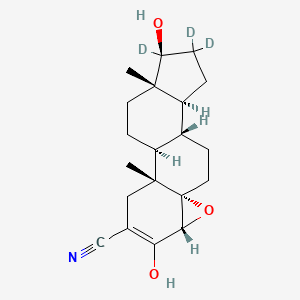
Trilostane-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trilostane-d3 is a deuterium-labeled analog of Trilostane, a synthetic nonhormonal steroid. Trilostane is known for its inhibitory effects on the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which plays a crucial role in the biosynthesis of corticosteroids, including cortisol and aldosterone . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Trilostane due to the presence of deuterium, which acts as a stable isotope tracer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trilostane-d3 involves the incorporation of deuterium into the Trilostane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反应分析
Types of Reactions: Trilostane-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound, which are useful for studying its metabolic pathways and biological activities .
科学研究应用
Trilostane-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope tracer to study the chemical reactions and metabolic pathways of Trilostane.
Biology: Employed in studies to understand the role of 3β-HSD in steroidogenesis and its inhibition by Trilostane.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Cushing’s syndrome and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes to ensure the efficacy and safety of Trilostane-based drugs
作用机制
Trilostane-d3 exerts its effects by inhibiting the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This inhibition blocks the conversion of Δ5-3β-hydroxysteroids, such as pregnenolone and dehydroepiandrosterone (DHEA), into Δ4-3-ketosteroids, including progesterone and testosterone . By inhibiting this enzyme, this compound reduces the synthesis of corticosteroids, leading to decreased levels of cortisol and aldosterone .
相似化合物的比较
Metyrapone: Another inhibitor of steroidogenesis, specifically targeting 11β-hydroxylase.
Aminoglutethimide: Inhibits the conversion of cholesterol to pregnenolone, affecting the synthesis of all steroid hormones.
Ketoconazole: An antifungal agent that also inhibits several enzymes involved in steroidogenesis
Uniqueness of Trilostane-d3: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This makes it a valuable tool for understanding the metabolic fate and biological effects of Trilostane in various research settings .
属性
分子式 |
C20H27NO3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
(1S,2R,6R,8S,11S,12S,15S,16S)-14,14,15-trideuterio-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i4D2,15D |
InChI 键 |
KVJXBPDAXMEYOA-HTOIPYNASA-N |
手性 SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C)C)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)
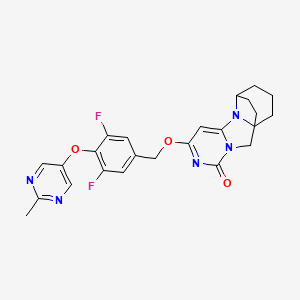
![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
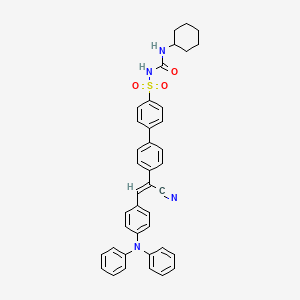
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)



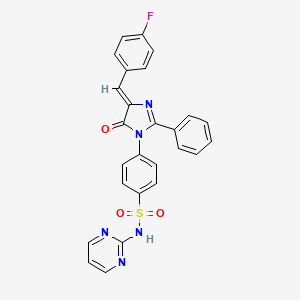
![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
